molecular formula C21H19N3O3S B5767632 N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide

N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide

Cat. No. B5767632
M. Wt: 393.5 g/mol
InChI Key: VONAOLQGOZPIDD-XQNSMLJCSA-N
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Description

N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide, also known as PEPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PEPB is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling pathways. In

Mechanism of Action

N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide inhibits the activity of PTP1B by binding to its catalytic domain. This results in an increase in insulin signaling pathways, leading to improved glucose uptake and utilization. N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces body weight and adiposity in obese animals. In addition, N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to increase energy expenditure and reduce hepatic lipid accumulation.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide in lab experiments is its specificity for PTP1B inhibition. This allows for the study of the role of PTP1B in insulin signaling pathways without the interference of other signaling molecules. However, N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has a relatively short half-life in vivo, which can limit its effectiveness in long-term experiments.

Future Directions

Future research on N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide could focus on its potential therapeutic applications in the treatment of diabetes and obesity. This could involve the development of more potent and selective PTP1B inhibitors based on the structure of N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide. In addition, the effects of N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide on other signaling pathways involved in energy metabolism could be explored. Finally, the development of novel drug delivery systems could improve the effectiveness of N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide in vivo.

Synthesis Methods

The synthesis of N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide involves the reaction of 4-aminobenzoyl chloride with N-(phenylsulfonyl)ethanehydrazide in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to yield N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide can improve insulin sensitivity and glucose homeostasis. In addition, N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to reduce body weight and adiposity in animal models of obesity.

properties

IUPAC Name

N-[4-[(E)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-16(23-24-28(26,27)20-10-6-3-7-11-20)17-12-14-19(15-13-17)22-21(25)18-8-4-2-5-9-18/h2-15,24H,1H3,(H,22,25)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONAOLQGOZPIDD-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{(1E)-1-[2-(phenylsulfonyl)hydrazinylidene]ethyl}phenyl)benzamide

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